molecular formula C23H28N4O3 B6496181 N'-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955775-48-1

N'-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No. B6496181
CAS RN: 955775-48-1
M. Wt: 408.5 g/mol
InChI Key: GENVTZBKQSVHPE-UHFFFAOYSA-N
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Description

The compound “N’-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” is a chemical compound with the molecular formula C21H28N3O3 . The average mass of this compound is 370.465 Da and its monoisotopic mass is 370.212524 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes an acetamidophenyl group, an ethyl group, and a tetrahydroquinolinyl group .


Physical And Chemical Properties Analysis

The compound has a Log Octanol-Water Partition Coef (Log Kow) of 2.53, indicating its solubility in both water and oil . The boiling point is estimated to be 590.88°C, and the melting point is estimated to be 255.05°C . The vapor pressure at 25°C is extremely low (3.95E-013 mm Hg), suggesting that it is not volatile .

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-27-14-4-5-18-15-17(6-11-21(18)27)12-13-24-22(29)23(30)26-20-9-7-19(8-10-20)25-16(2)28/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVTZBKQSVHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-acetamidophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

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